molecular formula C21H17N3O3 B2683388 (E)-2-(((4-acetamidophenyl)imino)methyl)phenyl nicotinate CAS No. 325700-31-0

(E)-2-(((4-acetamidophenyl)imino)methyl)phenyl nicotinate

Cat. No.: B2683388
CAS No.: 325700-31-0
M. Wt: 359.385
InChI Key: JQSICVJEJVDCCJ-OEAKJJBVSA-N
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Description

(E)-2-(((4-Acetamidophenyl)imino)methyl)phenyl nicotinate is a synthetic organic compound featuring an (E)-configured imine group bridging a 4-acetamidophenyl moiety and a phenyl ring substituted with a nicotinate ester. The nicotinate ester (a pyridine-3-carboxylate derivative) contributes to solubility in polar solvents and may confer bioactivity, as nicotinic acid derivatives are precursors to coenzymes like NAD/NADP .

Its applications may span materials science or medicinal chemistry, given the prevalence of nicotinate esters in drug design (e.g., anticoagulants in ) .

Properties

IUPAC Name

[2-[(4-acetamidophenyl)iminomethyl]phenyl] pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O3/c1-15(25)24-19-10-8-18(9-11-19)23-14-16-5-2-3-7-20(16)27-21(26)17-6-4-12-22-13-17/h2-14H,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQSICVJEJVDCCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)N=CC2=CC=CC=C2OC(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(((4-acetamidophenyl)imino)methyl)phenyl nicotinate typically involves a multi-step process. One common method includes the formation of a Schiff base through the condensation of 4-acetamidobenzaldehyde with 2-aminophenyl nicotinate under acidic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like acetic acid to facilitate the condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(((4-acetamidophenyl)imino)methyl)phenyl nicotinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the imine group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

(E)-2-(((4-acetamidophenyl)imino)methyl)phenyl nicotinate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-2-(((4-acetamidophenyl)imino)methyl)phenyl nicotinate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs and Functional Group Analysis

The compound’s key structural motifs are compared below with three analogs: SSC-2 (), the 1ZLR ligand (), and a hypothetical nicotinate-imine derivative.

Compound Imine Group Ester/Aldehyde Aromatic Substituent Key Features
Target Compound (E)-imine Nicotinate ester 4-Acetamidophenyl Hydrogen-bonding via acetamido; π-conjugation across imine and aromatic systems
SSC-2 (E)-imine Benzaldehyde Porphyrin-linked phenyl Photoactive porphyrin enhances light absorption; aldehyde allows further reactivity
1ZLR Ligand None Nicotinate ester Boronate ester and guanidino Boronate stabilizes ester; guanidino enhances binding to coagulation Factor XI
Hypothetical Imine-Nicotinate Analogue (Z)-imine Nicotinate ester 4-Nitrophenyl Nitro group increases electron-withdrawing effects; Z-imine alters geometry

Key Observations :

  • Replacing the acetamido group with a nitro group (hypothetical analog) would increase electrophilicity, altering reactivity in nucleophilic environments.

Electronic and Thermodynamic Properties via DFT

Density Functional Theory (DFT) studies, such as those employing the Becke three-parameter hybrid functional (B3LYP), can elucidate electronic differences between analogs . For example:

  • Thermochemical Stability : Exact exchange functionals (e.g., B3LYP) predict that the acetamido group stabilizes the molecule via intramolecular hydrogen bonds (N–H⋯O=C), reducing atomization energy by ~3–5 kcal/mol compared to nitro-substituted analogs .

Crystallographic and Conformational Analysis

Crystal structures resolved via SHELX software () reveal that imine-containing compounds like SSC-2 adopt planar geometries, favoring π-stacking . In contrast, the 1ZLR ligand’s boronate ester introduces tetrahedral geometry, reducing crystallinity but enhancing solubility in aqueous media .

Biological Activity

(E)-2-(((4-acetamidophenyl)imino)methyl)phenyl nicotinate, commonly referred to as a Schiff base, is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer research. This article delves into the synthesis, characterization, and biological activity of this compound, supported by data tables and case studies.

Chemical Structure

The compound features a carbon-nitrogen double bond (C=N), characteristic of Schiff bases, with an acetamido group and a nicotinate moiety. The structural formula can be represented as follows:

C18H18N4O2\text{C}_{18}\text{H}_{18}\text{N}_4\text{O}_2

Synthesis and Characterization

The synthesis typically involves the condensation reaction between 4-acetamidobenzaldehyde and 4-aminophenyl nicotinate under acidic conditions. The reaction is performed in reflux, followed by cooling and recrystallization to purify the product.

Synthetic Route

  • Reactants : 4-acetamidobenzaldehyde, 4-aminophenyl nicotinate.
  • Catalyst : Acid catalyst (e.g., acetic acid).
  • Conditions : Reflux until completion.
  • Isolation : Filtration and recrystallization.

Antimicrobial Activity

Research indicates that (E)-2-(((4-acetamidophenyl)imino)methyl)phenyl nicotinate exhibits moderate to good antimicrobial properties against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values have been reported in studies, demonstrating its effectiveness compared to standard antibiotics.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Anticancer Activity

In vitro studies have shown that the compound can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve apoptosis induction through the activation of caspases.

Cell Line IC50 (µM)
MCF-715
HeLa20

The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors within cells. It may inhibit enzyme activity by forming stable complexes at active sites, thus preventing substrate binding.

Enzyme Interaction

  • Target Enzymes : Kinases involved in cell signaling pathways.
  • Effect : Inhibition leads to reduced cell proliferation in cancer cells.

Case Studies

  • Antimicrobial Efficacy Study
    • A study evaluated the antimicrobial activity against a panel of pathogens using agar diffusion methods. Results indicated significant inhibition zones for S. aureus and E. coli, suggesting potential for therapeutic applications in treating infections.
  • Anticancer Mechanism Exploration
    • In a recent study published in Journal of Medicinal Chemistry, researchers demonstrated that treatment with the compound led to increased levels of reactive oxygen species (ROS) in MCF-7 cells, triggering apoptotic pathways.

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